molecular formula C14H8Br2O4 B3048497 Bis(4-bromobenzoyl) peroxide CAS No. 1712-82-9

Bis(4-bromobenzoyl) peroxide

Cat. No.: B3048497
CAS No.: 1712-82-9
M. Wt: 400.02 g/mol
InChI Key: NDLGGYYBMQTCLG-UHFFFAOYSA-N
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Description

Bis(4-bromobenzoyl) peroxide: is an organic peroxide compound with the chemical formula (C7H4BrCO)2O2. It is a white crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its ability to decompose easily, generating free radicals that can initiate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-bromobenzoyl) peroxide can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromobenzoyl) peroxide primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, forming two 4-bromobenzoyl radicals. These radicals can then participate in various chemical reactions, including:

    Oxidation: The radicals can oxidize other compounds, converting them into their corresponding oxides.

    Substitution: The radicals can substitute hydrogen atoms in organic molecules, forming new carbon-carbon or carbon-oxygen bonds.

Common Reagents and Conditions:

    Reagents: Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents.

    Conditions: Reactions typically occur under controlled temperatures (often below 50°C) and in the absence of light to prevent premature decomposition.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include brominated organic compounds and various oxidized derivatives.

Scientific Research Applications

Chemistry: Bis(4-bromobenzoyl) peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it valuable in studying radical-mediated processes.

Biology and Medicine: In biological research, this compound is used to study the effects of oxidative stress on cells. It serves as a model compound for investigating the mechanisms of radical-induced cellular damage and the protective effects of antioxidants.

Industry: In the industrial sector, this compound is used in the production of various polymers and resins. Its role as a radical initiator helps in controlling the polymerization process, leading to materials with desired properties.

Mechanism of Action

The mechanism of action of bis(4-bromobenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, generating two 4-bromobenzoyl radicals. These radicals can then initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved depend on the specific substrates and reaction conditions.

Comparison with Similar Compounds

    Benzoyl peroxide: Similar in structure but lacks the bromine atoms. It is also used as a radical initiator and in acne treatment.

    Bis(2,4-dichlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine and has similar applications in polymerization reactions.

Uniqueness: Bis(4-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which can influence the reactivity and stability of the compound. The bromine atoms can also participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

IUPAC Name

(4-bromobenzoyl) 4-bromobenzenecarboperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLGGYYBMQTCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497137
Record name (4-bromobenzoyl) 4-bromobenzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712-82-9
Record name (4-bromobenzoyl) 4-bromobenzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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